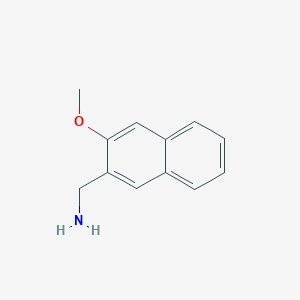

![molecular formula C20H18N2O5S B2978133 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 2034256-69-2](/img/structure/B2978133.png)

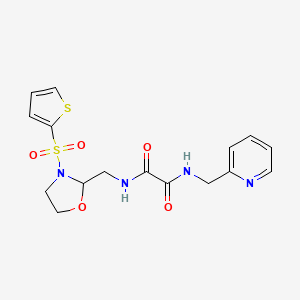

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiophene and benzo[d][1,3]dioxol are both heteroaromatic compounds that play important roles in the discovery and development of new drug candidates due to their biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The study on hydroxyl-containing benzo[b]thiophene analogs, including 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (BP) and 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (EP), demonstrated selectivity towards laryngeal cancer cells with IC50 values indicating significant antiproliferative activity. These compounds were shown to enhance antioxidant enzyme activity, reduce ROS production, increase the BAX/BCL-2 ratio, and activate the caspase cascade, leading to apoptosis stimulation. The molecular docking and simulation studies suggested a strong interaction with the CYP1A2 protein, which could aid in combinational therapy by enhancing drug bioavailability (Haridevamuthu et al., 2023).

DNA Binding and Catalytic Activities

Research on azo dye ligands and their Ru(III) complexes highlighted their potential in DNA binding and as catalysts for chemical reactions. These ligands and complexes show promise in the study of molecular and electronic structures, providing insights into their interactions and activities (El-Sonbati et al., 2015).

Oxidizing Agent Properties

N-Hydroxy-o-benzenedisulfonimide has been identified as a useful selective oxidizing agent for various organic compounds. This reagent's ability to perform oxidation reactions underscores its utility in synthetic chemistry, offering a valuable tool for researchers (Barbero et al., 1996).

Structural Analysis and Supramolecular Structure

The crystal structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide revealed insights into the molecular arrangement and intermolecular interactions, contributing to the understanding of its supramolecular structure and potential applications in material science (Wang et al., 2016).

Catalytic Systems for Amidation

The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalytic system was developed for the Goldberg amidation, demonstrating effective catalysis with (hetero)aryl chlorides and a wide range of amides. This advancement in catalytic systems opens new avenues for synthetic chemistry, particularly in the efficient formation of amide bonds (De et al., 2017).

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-20(25,17-8-12-4-2-3-5-16(12)28-17)10-21-18(23)19(24)22-13-6-7-14-15(9-13)27-11-26-14/h2-9,25H,10-11H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGWUJGCZOXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)

![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)

![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)

![5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978059.png)

![2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane](/img/structure/B2978064.png)

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)